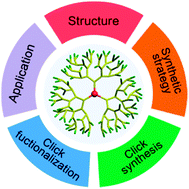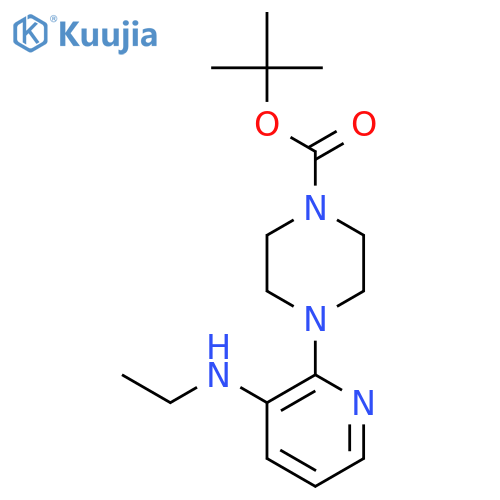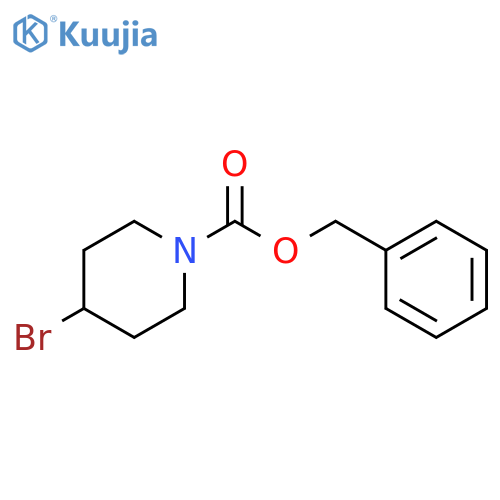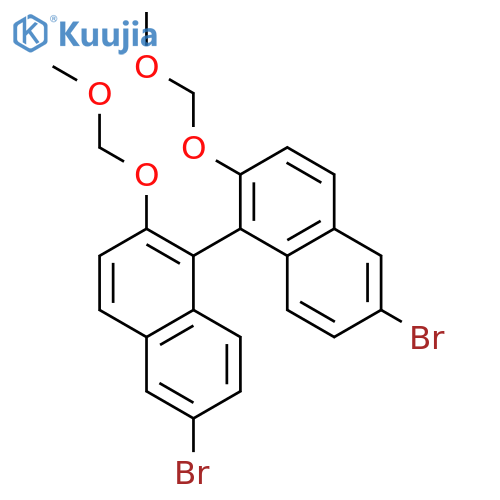Hyperbranched polymers: advances from synthesis to applications
Chemical Society Reviews Pub Date: 2015-04-23 DOI: 10.1039/C4CS00528G
Abstract
Hyperbranched polymers (HPs) are highly branched three-dimensional (3D) macromolecules. Their globular and dendritic architectures endow them with unique structures and properties such as abundant functional groups, intramolecular cavities, low viscosity, and high solubility. HPs can be facilely synthesized via a one-pot polymerization of traditional small molecular monomers or emerging macromonomers. The great development in synthetic strategies, from click polymerization (i.e., copper-catalyzed azide–alkyne cycloaddition, metal-free azide–alkyne cycloaddition, strain-promoted azide–alkyne cycloaddition, thiol–ene/yne addition, Diels–Alder cycloaddition, Menschutkin reaction, and aza-Michael addition) to recently reported multicomponent reactions, gives rise to diverse HPs with desirable functional/hetero-functional groups and topologies such as segmented or sequential ones. Benefiting from tailorable structures and correspondingly special properties, the achieved HPs have been widely applied in various fields such as light-emitting materials, nanoscience and technology, supramolecular chemistry, biomaterials, hybrid materials and composites, coatings, adhesives, and modifiers. In this review, we mainly focus on the progress in the structural control, synthesis, functionalization, and potential applications of both conventional and segmented HPs reported over the last decade.

Recommended Literature
- [1] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [2] Fabrication of a full-spectrum-response Cu2(OH)2CO3/g-C3N4 heterojunction catalyst with outstanding photocatalytic H2O2 production performance via a self-sacrificial method
- [3] Enhancing the grain size of organic halide perovskites by sulfonate-carbon nanotube incorporation in high performance perovskite solar cells†
- [4] Electron field emission enhancement of hybrid Cu/CuO nanowires fabricated by rapid thermal reduction of CuO nanowires
- [5] Correlation between structural, physical and chemical properties of three new tetranuclear NiII clusters†
- [6] An efficient synthesis of analogues of unsymmetrical archaeal tetraether glycolipids
- [7] Nanometrology—is it the next big thing in measurement?
- [8] Synthesis and characterizations of red/near-IR absorbing A–D–A–D–A-type oligothiophenes containing thienothiadiazole and thienopyrazine central units
- [9] Bromate oxidation of methyl orange: basis for the kinetic determination of bromide
- [10] Comparison of signal intensities and elemental fractionation in 257 nm femtosecond LA-ICP-MS using He and Ar as carrier gases†

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 116861-31-5









